N-(tert-butyl)hydrazinecarbothioamide

Descripción general

Descripción

N-(tert-butyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C5H13N3S and a molecular weight of 147.24 g/mol . . This compound is primarily used in research and development settings and has various applications in chemistry and biology.

Métodos De Preparación

The synthesis of N-(tert-butyl)hydrazinecarbothioamide can be achieved through several methods. One common approach involves the reaction of tert-butyl isothiocyanate with hydrazine hydrate. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions . The product is then purified through recrystallization.

Análisis De Reacciones Químicas

N-(tert-butyl)hydrazinecarbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .

Oxidation: When oxidized, this compound can form disulfides or sulfoxides, depending on the reaction conditions.

Reduction: Reduction of this compound typically leads to the formation of hydrazine derivatives.

Substitution: Substitution reactions often involve the replacement of the tert-butyl group with other functional groups, leading to a variety of derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

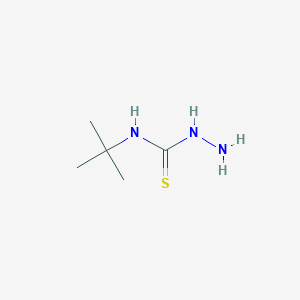

N-(tert-butyl)hydrazinecarbothioamide features a hydrazine functional group combined with a thiocarbonyl moiety. Its structure can be represented as follows:

- Chemical Formula : C5H12N2S

- Functional Groups : Hydrazine (-NH-NH2) and Thioamide (C=S-NH2)

The presence of the tert-butyl group enhances its lipophilicity, which is crucial for its biological activity and solubility in organic solvents.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties, which are essential for combating oxidative stress in biological systems. Compounds in this class have been shown to scavenge free radicals effectively, contributing to cellular protection against oxidative damage .

Antimicrobial Properties

This compound has demonstrated antimicrobial activities, making it a candidate for further pharmacological exploration. Its ability to inhibit bacterial growth positions it as a potential therapeutic agent against various infections.

Anticancer Potential

This compound derivatives have been evaluated for their anticancer properties. Studies have shown that certain derivatives possess the ability to inhibit cancer cell proliferation and may act as multidrug resistance (MDR) modulators. For instance, one derivative was identified as a strong P-glycoprotein inhibitor, enhancing the efficacy of conventional chemotherapeutics like doxorubicin .

Precursor in Organic Synthesis

This compound serves as a versatile precursor in synthetic pathways. It can be utilized in the synthesis of various nitrogen-containing compounds, including thiosemicarbazides and other hydrazide derivatives, which are valuable in creating complex organic molecules .

Formation of Heterocycles

The compound is also instrumental in the synthesis of heterocyclic compounds, which are significant in drug discovery and development. The hydrazinecarbothioamide group facilitates the formation of diverse heterocycles through cyclization reactions .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of N-(tert-butyl)hydrazinecarbothioamide involves its interaction with biological molecules, particularly proteins and enzymes. It can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity . This interaction can disrupt various cellular processes, making it a potential candidate for therapeutic applications.

Comparación Con Compuestos Similares

N-(tert-butyl)hydrazinecarbothioamide can be compared with other hydrazinecarbothioamide derivatives, such as:

N-cyclohexylhydrazinecarbothioamide: This compound has a cyclohexyl group instead of a tert-butyl group, which can affect its chemical reactivity and biological activity.

N-phenylhydrazinecarbothioamide:

The uniqueness of this compound lies in its tert-butyl group, which provides steric hindrance and can influence its reactivity and interactions with biological molecules.

Actividad Biológica

N-(tert-butyl)hydrazinecarbothioamide is a chemical compound with the molecular formula CHNS and a molecular weight of 147.24 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules such as proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This mechanism is crucial for its potential therapeutic applications, particularly in cancer treatment where enzyme inhibition plays a significant role.

2.1 Anticancer Properties

Research indicates that this compound and its derivatives exhibit significant anticancer properties. For instance, studies have shown that various hydrazinecarbothioamide derivatives are effective against different cancer cell lines by inducing apoptosis through caspase pathway modulation.

- Case Study : A study evaluated the antiapoptotic activity of cyclized thiadiazole derivatives derived from hydrazinecarbothioamides, revealing that compounds similar to this compound demonstrated potent inhibition of caspase-3, indicating their potential as anticancer agents .

2.2 Antimicrobial Activity

This compound has also been assessed for its antimicrobial properties. Derivatives of hydrazinecarbothioamides have shown notable antibacterial and antifungal activities.

- Research Findings : A systematic evaluation indicated that certain hydrazine-1-carbothioamide derivatives displayed marked antibacterial and antifungal activities against various strains, suggesting that this compound could be a candidate for further development in antimicrobial therapies .

2.3 Urease Inhibition

Another significant biological activity of this compound is its role as a urease inhibitor. Urease plays a critical role in the pathogenesis of several diseases, including peptic ulcers and stomach cancer.

- Data Table : The following table summarizes the urease inhibitory activities of various hydrazinecarbothioamide derivatives:

| Compound Name | Urease Inhibition IC (μM) |

|---|---|

| This compound | 25 ± 2 |

| N-cyclohexylhydrazinecarbothioamide | 30 ± 3 |

| N-phenylhydrazinecarbothioamide | 20 ± 1 |

3. Comparative Analysis with Similar Compounds

This compound can be compared with other hydrazinecarbothioamide derivatives to highlight its unique properties.

| Compound Name | Anticancer Activity | Antimicrobial Activity | Urease Inhibition |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| N-cyclohexylhydrazinecarbothioamide | Moderate | High | Low |

| N-phenylhydrazinecarbothioamide | High | Low | High |

4. Conclusion

The biological activity of this compound underscores its potential as a therapeutic agent across multiple domains, particularly in oncology and infectious diseases. Its mechanisms of action involve significant interactions with biological targets, leading to promising anticancer and antimicrobial effects. Further research and development could enhance its application in clinical settings.

Propiedades

IUPAC Name |

1-amino-3-tert-butylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3S/c1-5(2,3)7-4(9)8-6/h6H2,1-3H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWRCNZOBNETMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353219 | |

| Record name | N-tert-Butylhydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13431-39-5 | |

| Record name | N-(1,1-Dimethylethyl)hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13431-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-tert-Butylhydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-tert-Butyl-3-thiosemicarbazide interesting for coordination chemistry and potential applications?

A1: 4-tert-Butyl-3-thiosemicarbazide is a versatile ligand for metal complexation due to its multiple potential donor atoms: the sulfur of the thioamide group and the nitrogen atoms of the hydrazine and amine moieties. This allows for diverse coordination modes and the formation of stable metal complexes. The presence of the tert-butyl group introduces steric bulk, which can influence the geometry and reactivity of the resulting complexes.

Q2: How does the study utilize NMR spectroscopy to characterize the new 4-tert-Butyl-3-thiosemicarbazone compounds and their corresponding Palladium complexes?

A2: The research utilizes Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for structural characterization []. Both ¹H NMR and ¹³C NMR spectra were acquired to identify and analyze the different proton and carbon environments within the molecules. Furthermore, two-dimensional NMR techniques, specifically HSQC (Heteronuclear Single Quantum Coherence) experiments, were employed. HSQC experiments provide information about the correlation between protons and directly bonded carbon atoms (¹H-¹³C HSQC) or nitrogen atoms (¹H-¹⁵N HSQC). This correlation data is crucial for confirming the structures of the newly synthesized compounds and provides insights into the connectivity and interactions between different atoms in the molecules.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.